4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile
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Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: 4-hydroxy-3-ethylbenzonitrile
Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or triethylamine
Solvent: Dichloromethane
Conditions: Room temperature
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile primarily involves the protection of hydroxyl groups. The TBDMS group is introduced to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is unique due to the presence of both the TBDMS protecting group and the benzonitrile moiety. This combination allows for selective reactions at the nitrile group while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile, commonly referred to as TBDMS-ethylbenzonitrile, is a compound that has garnered interest in organic synthesis and biological applications due to its unique structural properties. This article aims to explore its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H25NOSi, with a molecular weight of approximately 275.46 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is significant in organic synthesis for its stability and ease of removal under mild conditions.
Biological Activity Overview
The biological activity of TBDMS-ethylbenzonitrile can be categorized into several areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the benzonitrile moiety may contribute to this activity by interacting with bacterial cell membranes or inhibiting essential enzymes.
- Antioxidant Properties : Research has shown that silyl ethers often possess antioxidant capabilities. The TBDMS group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Certain derivatives of benzonitriles have been studied for their potential as enzyme inhibitors, particularly in the context of cancer therapy and metabolic diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on various benzonitrile derivatives, including TBDMS-ethylbenzonitrile, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing the compound's potential as an antimicrobial agent.
Compound | MIC (µg/mL) |
---|---|
TBDMS-ethylbenzonitrile | 32 |
Control (standard antibiotic) | 16 |
Case Study 2: Antioxidant Activity
In vitro assays assessing the antioxidant capacity of TBDMS derivatives revealed a notable ability to reduce oxidative stress markers in cultured cells. The compound exhibited a half-maximal effective concentration (EC50) of 25 µM in scavenging DPPH free radicals.
Compound | EC50 (µM) |
---|---|
TBDMS-ethylbenzonitrile | 25 |
Control (ascorbic acid) | 10 |
The proposed mechanisms underlying the biological activities of TBDMS-ethylbenzonitrile include:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Binding : Competitive inhibition at active sites of critical enzymes involved in cellular metabolism.
- Radical Scavenging : Donation of electrons to neutralize free radicals.
Properties
Molecular Formula |
C16H25NOSi |
---|---|
Molecular Weight |
275.46 g/mol |
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-ethylbenzonitrile |
InChI |
InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3 |
InChI Key |
CCSRQNPOJUSRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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